3-Sulfo-taurochenodeoxycholic Acid Disodium Salt
Description
Biochemical Significance of Sulfated Bile Acid Conjugates
The biochemical role of this compound is rooted in its dual hydrophilic-hydrophobic structure. Unlike non-sulfated taurochenodeoxycholic acid, the sulfate group at the 3-position increases water solubility by approximately 20-fold, enabling efficient emulsification of dietary lipids in the intestinal lumen. This amphipathic character arises from the juxtaposition of the steroid nucleus’ hydrophobic face and the ionized sulfate and taurine groups, which collectively reduce critical micellar concentration by 40% compared to unsulfated analogs.
Sulfation also mitigates bile acid toxicity. In vitro assays demonstrate that 3-sulfo derivatives exhibit 50% lower membrane disruption potential than their non-sulfated counterparts, as measured by hemolysis rates in erythrocyte models. This detoxification effect correlates with enhanced urinary excretion; sulfated bile acids account for over 70% of total bile acids in human urine despite representing less than 5% in hepatic bile. The disodium salt formulation stabilizes the sulfate moiety at physiological pH, preventing spontaneous hydrolysis in experimental conditions.
Table 1: Comparative Properties of Sulfated vs. Non-Sulfated Bile Acids
| Property | 3-Sulfo-taurochenodeoxycholic Acid | Taurochenodeoxycholic Acid |
|---|---|---|
| Aqueous Solubility (mg/mL) | 58.3 ± 2.1 | 2.9 ± 0.4 |
| Critical Micellar Conc. | 1.2 mM | 3.8 mM |
| Urinary Excretion Rate | 89% | 11% |
| Membrane Disruption Index | 0.32 | 0.78 |
The compound’s interaction with nuclear receptors further underscores its metabolic importance. In silico docking studies predict a 15-fold lower affinity for the farnesoid X receptor (FXR) compared to unsulfated bile acids, which may explain its reduced capacity to suppress hepatic CYP7A1 expression. This partial agonism creates a feedback loop where sulfation both attenuates bile acid toxicity and modulates cholesterol homeostasis.
Historical Evolution of Sulfated Taurochenodeoxycholate Research
The discovery of bile acid sulfation pathways traces to mid-20th century investigations into cholesterol metabolism. In 1932, Wieland and Sorge first isolated sulfated bile alcohols from amphibian bile, though mammalian sulfation remained undocumented until 1958. The development of gas chromatography-mass spectrometry (GC-MS) in the 1960s enabled Sjövall’s group to identify trace sulfated cholic acid derivatives in human urine, constituting less than 0.1% of total bile acids.
A paradigm shift occurred in 1974 when Palmer identified 3-sulfo-taurochenodeoxycholic acid as the dominant sulfated species in cholestatic patients, comprising 34% of circulating bile acids during biliary obstruction. This finding catalyzed three decades of enzymological research culminating in the 2004 cloning of human SULT2A1, which demonstrated a $$ K_m $$ of 3.8 μM for chenodeoxycholic acid sulfation. The disodium salt form entered commercial production in 2010 following optimization of solid-phase synthesis protocols that achieved 98% purity, as verified by nuclear magnetic resonance (NMR) spectroscopy.
Recent advancements have elucidated the compound’s role in gut microbiota interactions. In vitro fermentation models show that sulfation reduces bacterial 7α-dehydroxylation rates by 75%, potentially limiting secondary bile acid formation. This property has spurred interest in using 3-sulfo derivatives as modulators of microbial bile acid metabolism, though clinical applications remain exploratory.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H43NNa2O9S2 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO9S2.2Na/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28;;/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;;/m1../s1 |
InChI Key |
MIGKUVHDFNAGGB-JPIZVGCPSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Taurochenodeoxycholic acid : The primary precursor, a taurine conjugate of chenodeoxycholic acid.
- Sulfonating agents : Commonly sulfur trioxide (SO3) complexes or chlorosulfonic acid (ClSO3H) are employed for sulfonation.
- Neutralizing agents : Sodium hydroxide or sodium carbonate to form the disodium salt.
Sulfonation Reaction
The key step in the synthesis is the selective sulfonation of the 3-hydroxyl group on the steroid nucleus:
- Reaction conditions : The sulfonation is typically performed under controlled temperature (0–25°C) to prevent degradation of the steroid structure and over-sulfonation.
- Solvent system : Anhydrous solvents such as pyridine or dimethylformamide (DMF) are used to dissolve taurochenodeoxycholic acid and facilitate sulfonation.
- Sulfonating agent addition : Sulfur trioxide-pyridine complex or chlorosulfonic acid is added dropwise with stirring to the dissolved substrate.
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor the progress and completion of sulfonation.
Neutralization and Salt Formation
- After sulfonation, the reaction mixture is neutralized with sodium hydroxide or sodium carbonate to convert the sulfonic acid group into its disodium salt form.
- The pH is carefully controlled (around pH 7–8) to ensure complete neutralization without decomposition.
- The product is precipitated or crystallized from aqueous or aqueous-organic solvents.
Purification
- The crude product is purified by recrystallization from water or aqueous ethanol.
- Alternatively, ion-exchange chromatography may be employed to remove impurities and unreacted starting materials.
- Final drying under vacuum yields the pure this compound.
Analytical Data and Characterization
Characterization is typically confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify sulfonation at the 3-position.
- Mass spectrometry (MS) to confirm molecular weight.
- Infrared (IR) spectroscopy to detect sulfonate functional groups.
- Elemental analysis for sodium and sulfur content.
Research Discoveries Related to Preparation and Stability
- Sulfonation enhances the hydrophilicity and stability of the bile acid derivative, which affects its biological activity, including modulation of membrane fluidity and enzyme interaction.
- Controlled sulfonation conditions prevent side reactions such as oxidation or rearrangement of the steroid nucleus.
- The disodium salt form is preferred for stability and solubility in physiological and experimental settings.
Summary Table of Preparation Steps
| Step | Description | Key Conditions | Notes |
|---|---|---|---|
| Starting material | Taurochenodeoxycholic acid | Purity > 98% | Taurine conjugated bile acid |
| Sulfonation | Reaction with sulfur trioxide or chlorosulfonic acid | 0–25°C, anhydrous solvent (pyridine/DMF) | Dropwise addition, stirring |
| Neutralization | With NaOH or Na2CO3 | pH 7–8 | Converts sulfonic acid to disodium salt |
| Purification | Recrystallization or ion-exchange chromatography | Aqueous or aqueous-organic solvents | Ensures high purity |
| Drying | Vacuum drying | Room temperature to 40°C | Prevents decomposition |
Chemical Reactions Analysis
Types of Reactions
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated bile acid derivatives, while reduction can produce deoxycholic acid derivatives .
Scientific Research Applications
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in the study of lipid metabolism and bile acid pathways.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the production of detergents and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in bile acid synthesis and metabolism. The compound also affects the expression of genes related to lipid metabolism and liver function .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt with structurally related sulfated and conjugated bile acids:
Key Differences and Implications
| Feature | 3-Sulfo-taurochenodeoxycholic Acid | GCDCA-3S | Deoxycholic Acid 3-Sulfate |
|---|---|---|---|
| Conjugation | Taurine | Glycine | None (free bile acid) |
| Hydroxylation | 3α,7α-dihydroxy | 3α,7α-dihydroxy | 3α,12α-dihydroxy |
| Clinical relevance | MAFLD biomarker | MAFLD pathogenesis | Detoxification pathway marker |
| Solubility | High (sulfate + taurine) | Moderate | Moderate |
Biological Activity
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt (3-STDC) is a bile acid derivative that exhibits notable biological activities, primarily attributed to its unique structural features, including a sulfonate group that enhances its solubility and biological function. This compound is gaining attention in various biomedical research areas, particularly concerning liver function, gastrointestinal health, and microbiota interactions.
- Molecular Formula : C₂₄H₃₈N₂Na₂O₇S
- Molar Mass : Approximately 639.73 g/mol
- CAS Registry Number : Not specified in the sources.
The presence of the sulfonate group in 3-STDC increases its hydrophilicity compared to other bile acids, facilitating its interaction with biological membranes and enhancing its potential therapeutic applications.
Biological Activities
3-STDC has been documented to exhibit several key biological activities:
- Choleretic Effect : It stimulates bile production, which aids in lipid digestion and absorption. This property is crucial for maintaining digestive health and preventing conditions like cholestasis.
- Antimicrobial Properties : Research indicates that bile acid derivatives, including 3-STDC, can inhibit the germination of Clostridium difficile spores, suggesting potential applications in treating antibiotic-associated diarrhea and recurrent infections .
- Protective Effects on Hepatocytes : Similar compounds have shown protective effects against bile acid-induced apoptosis in liver cells. For instance, tauroursodeoxycholic acid (TUDCA), a related bile acid derivative, protects hepatocytes by activating survival pathways while inhibiting apoptosis .
The biological effects of 3-STDC can be attributed to several mechanisms:
- Activation of Signaling Pathways : Compounds like TUDCA activate pathways such as phosphatidylinositol-3 kinase (PI3K) and extracellular signal-regulated protein kinase (ERK) MAPK, which are involved in cell survival and anti-apoptotic responses .
- Alteration of Gut Microbiota : By modulating bile acid profiles in the gut, 3-STDC may influence the composition of gut microbiota, thereby impacting overall gastrointestinal health and disease resistance .
Comparative Analysis with Related Compounds
The following table summarizes the similarities and differences between 3-STDC and other bile acid derivatives:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Taurocholic Acid | Taurine conjugate | Well-studied for its role in fat digestion |
| Ursodeoxycholic Acid | Bile acid derivative | Known for cytoprotective effects on liver cells |
| Chenodeoxycholic Acid 3-Sulfate | Sulfated derivative | Highly hydrophobic; limited water solubility |
| 3-Sulfated Taurocholic Acid | Sulfated derivative | Enhanced hydrophilicity compared to taurocholic acid |
Case Studies and Research Findings
- Hepatocyte Protection : A study demonstrated that TUDCA significantly reduced apoptosis in rat hepatocytes exposed to glycochenodeoxycholic acid (GCDCA), indicating that similar mechanisms may be at play for 3-STDC .
- Inhibition of Clostridium difficile : In vitro assays showed that certain bile acid derivatives effectively inhibited spore germination of C. difficile, providing a potential therapeutic avenue for managing recurrent infections without disrupting gut microbiota .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-sulfo-taurochenodeoxycholic acid disodium salt with high purity for experimental use?
- Methodology : Synthesis typically involves sulfonation of the parent bile acid (chenodeoxycholic acid) at the 3-position, followed by conjugation with taurine and neutralization with sodium hydroxide. Critical steps include:
- Sulfonation : Controlled reaction conditions (e.g., sulfur trioxide in pyridine) to avoid over-sulfonation .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to isolate the disodium salt form, ensuring >95% purity .
Q. How can researchers validate the identity of this compound in biological matrices?
- Analytical Workflow :
- Extraction : Solid-phase extraction (SPE) using C18 cartridges to isolate bile acids from serum or fecal samples .
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode, monitoring the [M–2Na+H]⁻ ion (e.g., m/z 588.6 for C26H41NNa2O9S) .
- Internal Standards : Deuterated analogs (e.g., taurochenodeoxycholic-2,2,4,4-d4 acid) improve quantification accuracy .
Q. What is the physiological relevance of 3-sulfo-taurochenodeoxycholic acid in bile acid metabolism?
- Role : Sulfated bile acids enhance solubility in aqueous environments, facilitating enterohepatic circulation and reducing cytotoxicity. The 3-sulfo modification modulates interactions with nuclear receptors (e.g., FXR, TGR5) and gut microbiota .
- Experimental Models : Use in vitro systems (e.g., primary hepatocytes or intestinal organoids) to study sulfation-dependent transport via NTCP or ASBT transporters .
Advanced Research Questions
Q. How do structural variations (e.g., sulfation site, taurine conjugation) impact the receptor binding affinity of sulfated bile acids?
- Experimental Design :
- Competitive Binding Assays : Compare 3-sulfo-taurochenodeoxycholic acid with non-sulfated or glycine-conjugated analogs using fluorescence polarization assays for FXR or TGR5 .
- Molecular Dynamics Simulations : Analyze hydrogen bonding and electrostatic interactions between the sulfonate group and receptor binding pockets .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for sulfated bile acids?
- Data Reconciliation :
- Purity Checks : Verify compound integrity (e.g., free sulfate contamination via ion chromatography) .
- Cell Model Specificity : Test cytotoxicity in polarized vs. non-polarized cell lines (e.g., Caco-2 vs. HepG2) to account for transporter expression differences .
- Mechanistic Insight : Sulfated bile acids may induce apoptosis at high concentrations via mitochondrial ROS pathways, but this is cell type-dependent .
Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) enhance metabolic flux analysis of 3-sulfo-taurochenodeoxycholic acid?
- Method :
- Synthesis of Labeled Analogs : Incorporate deuterium at the 2,2,4,4 positions of the taurine moiety via H2O/D2O exchange during conjugation .
- Tracer Studies : Administer labeled compounds in in vivo models and track isotopic enrichment in bile, serum, and feces using LC-MS .
Q. What are the challenges in characterizing sulfated bile acid-protein interactions using biophysical techniques?
- Technical Considerations :
- Solubility : Optimize buffer conditions (e.g., 20 mM phosphate, pH 7.4) to prevent aggregation .
- Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors (e.g., FXR) on sensor chips and measure binding kinetics at varying bile acid concentrations .
- Limitation : Sulfated bile acids exhibit weaker binding to albumin than non-sulfated forms, complicating free fraction calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
